![molecular formula C19H12F2N4O B2519207 2,6-difluoro-N-(3-{imidazo[1,2-a]pirimidin-2-yl}fenil)benzamida CAS No. 863020-26-2](/img/structure/B2519207.png)
2,6-difluoro-N-(3-{imidazo[1,2-a]pirimidin-2-yl}fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and a phenyl group. This compound is notable for its unique structure, which includes an imidazo[1,2-a]pyrimidine moiety, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Aplicaciones Científicas De Investigación
Inhibition of c-KIT Kinase
Research indicates that 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide exhibits potent inhibitory activity against c-KIT kinase across a range of mutations. This inhibition is crucial for the treatment of GISTs, where the c-KIT mutation is a driving factor in tumorigenesis. In preclinical studies, compounds with similar structures have demonstrated significant anti-tumor effects by reducing cell viability and inducing apoptosis in c-KIT-dependent cancer cell lines .
Pharmaceutical Formulations
The compound has been incorporated into various pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy. For instance, formulations that utilize nanoparticles for targeted delivery have shown promise in improving the pharmacokinetics of similar kinase inhibitors .
Case Study 1: Gastrointestinal Stromal Tumors (GISTs)
In a study involving patients with GISTs harboring c-KIT mutations, treatment with imidazo[1,2-a]pyrimidine derivatives showed a significant reduction in tumor size and improved patient survival rates compared to traditional therapies. The study highlighted the importance of targeted therapy in managing drug-resistant tumors.
Case Study 2: Systemic Mastocytosis
Another case study focused on systemic mastocytosis patients demonstrated that compounds similar to 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide effectively reduced mast cell proliferation and associated symptoms. Patients reported improved quality of life following treatment, indicating the compound's potential beyond traditional cancer therapies.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
Similar compounds have been known to interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Based on the potential targets, this compound may influence pathways related to cell cycle regulation, calcium signaling, and gabaergic neurotransmission .
Result of Action
Similar compounds have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Análisis Bioquímico
Biochemical Properties
The compound 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide interacts with various enzymes, proteins, and other biomolecules. It is known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
The synthesis of 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multiple steps. One common method includes the treatment of α,α′-dibromo-2,6-diacetylpyridine with 2 equivalents of 2-aminopyrimidine in refluxing acetonitrile. This reaction yields 2,6-bis(imidazo[1,2-a]pyrimidin-2-yl)pyridine, which can then be further functionalized to produce the desired compound . Industrial production methods often involve similar multi-step synthesis processes, optimized for large-scale production.
Análisis De Reacciones Químicas
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Comparación Con Compuestos Similares
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can be compared with other similar compounds, such as:
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound has a similar imidazo[1,2-a]pyridine moiety but differs in its substitution pattern and overall structure.
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold but include additional triazole groups, leading to different chemical and biological properties.
Actividad Biológica
2,6-Difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a benzamide core with difluoro and imidazo[1,2-a]pyrimidine substituents, which are known to enhance biological activity through various mechanisms.
The biological activity of 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazo[1,2-a]pyrimidine moiety may interact with specific enzymes involved in cellular signaling pathways.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Its structural characteristics may contribute to antibacterial and antifungal properties.
Biological Activity Data
Activity Type | Tested Cell Lines | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HCT-15 (Colon Carcinoma) | <10 | |
Antimicrobial | Gram-positive bacteria | 31.25 | |
Enzyme Inhibition | RET Kinase | Moderate |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide against colon carcinoma cell line HCT-15. The results demonstrated significant cytotoxicity with an IC50 value less than 10 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria, suggesting potential as a novel antibacterial agent.
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the imidazo[1,2-a]pyrimidine ring have been shown to enhance potency against specific targets. For example:
- Substitution patterns on the phenyl ring significantly affect both anticancer and antimicrobial activities.
- The presence of electron-withdrawing groups (like fluorine) is crucial for enhancing binding affinity to target proteins.
Propiedades
IUPAC Name |
2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O/c20-14-6-2-7-15(21)17(14)18(26)23-13-5-1-4-12(10-13)16-11-25-9-3-8-22-19(25)24-16/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVPTZTNFQDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.